

# Spectroscopic and Synthetic Profile of 5-Nitro-1,2-benzisoxazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443

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This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for **5-Nitro-1,2-benzisoxazole**. Due to the limited availability of direct experimental data in publicly accessible databases, this guide consolidates information from related compounds and general chemical principles to offer a predictive but scientifically grounded resource for researchers.

## Chemical and Physical Properties

**5-Nitro-1,2-benzisoxazole** is a nitro-substituted heterocyclic compound. The presence of the nitro group and the benzisoxazole core suggests its potential utility as a building block in medicinal chemistry.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub> [1][2][3][4][5][6]
Molecular Weight	164.12 g/mol [1][3][4][5]
CAS Number	39835-28-4 [2][3][4][5][6]
Appearance	Expected to be a solid
Storage	Recommended storage at 2-8°C [3][6]

## Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for **5-Nitro-1,2-benzisoxazole** based on the analysis of its structural features and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals in the aromatic region, with downfield shifts influenced by the electron-withdrawing nitro group and the heterocyclic ring.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.5 - 8.8	d	H-4
~8.2 - 8.4	dd	H-6
~7.8 - 8.0	d	H-7
~9.0 - 9.2	s	H-3

Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS) and are based on general values for substituted aromatic and heterocyclic systems.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to or near the nitro group and the heteroatoms are expected to be the most deshielded.

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 - 165	C-3
~150 - 155	C-7a
~145 - 150	C-5
~125 - 130	C-3a
~120 - 125	C-6
~115 - 120	C-4
~110 - 115	C-7

Note: These are estimated chemical shift ranges. Actual values can vary based on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic heterocyclic system.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1520 - 1560	Strong	Asymmetric $\text{NO}_2$ stretch
~1340 - 1380	Strong	Symmetric $\text{NO}_2$ stretch
~1600 - 1620	Medium	C=N stretching
~1450 - 1580	Medium-Strong	Aromatic C=C stretching[7]
~1000 - 1200	Medium-Strong	C-O stretching[7]
~3000 - 3100	Weak-Medium	Aromatic C-H stretching[7]

## Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
164	High	[M] <sup>+</sup> (Molecular Ion)
134	Medium	[M-NO] <sup>+</sup>
118	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
90	Medium	Fragmentation of the benzisoxazole ring

## Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic characterization of **5-Nitro-1,2-benzisoxazole**.

### Synthesis of 5-Nitro-1,2-benzisoxazole

This protocol is based on the electrophilic nitration of a 1,2-benzisoxazole precursor.

Materials:

- 1,2-benzisoxazole
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Ice bath
- Crushed ice
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware

#### Procedure:

- **Preparation of the Nitrating Mixture:** In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
- **Reaction Setup:** Dissolve 1,2-benzisoxazole in a minimal amount of concentrated sulfuric acid in a round-bottom flask, and cool the mixture to 0-5 °C using an ice bath.
- **Nitration:** Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,2-benzisoxazole, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture slowly onto crushed ice with stirring.
- **Neutralization:** Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **5-Nitro-1,2-benzisoxazole** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

## Spectroscopic Characterization

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher).

#### Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils).
- Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .

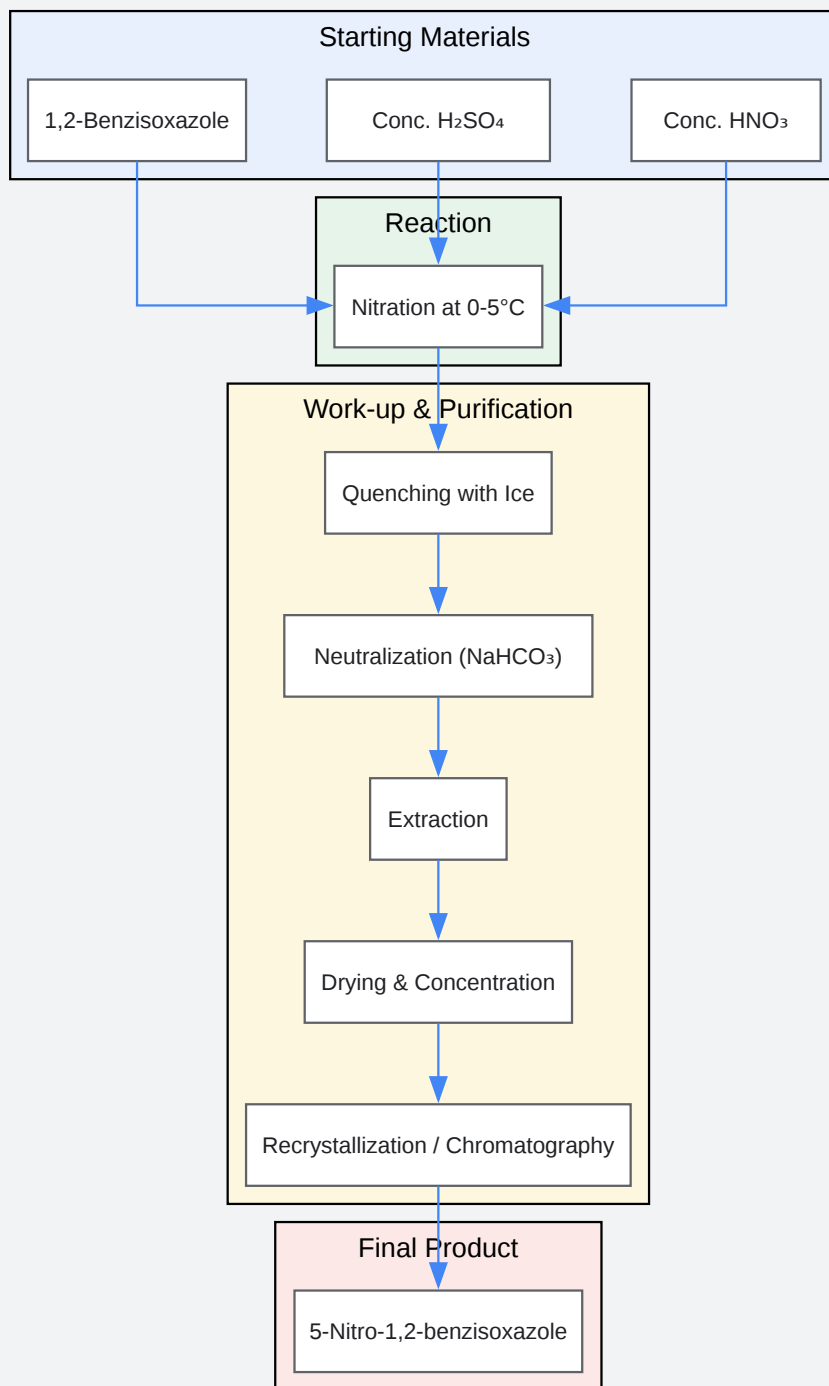
#### Mass Spectrometry:

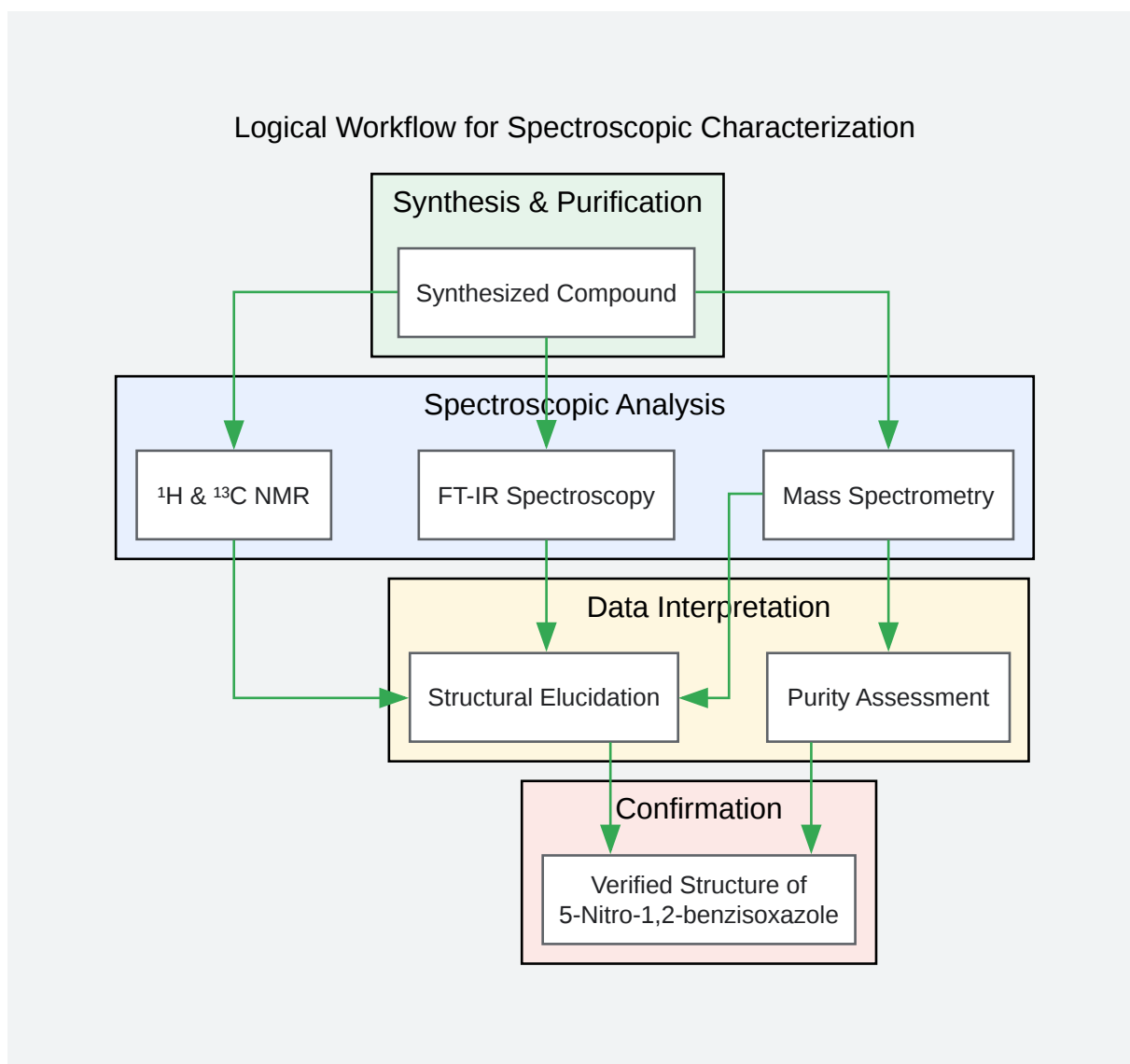
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

## Visualizations

The following diagrams illustrate the synthesis workflow and the logical process for spectroscopic analysis.

## Synthesis Workflow for 5-Nitro-1,2-benzisoxazole





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